molecular formula C22H25N3OS B12596611 N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Cat. No.: B12596611
M. Wt: 379.5 g/mol
InChI Key: CHOADIKFIANSRG-UHFFFAOYSA-N
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Description

N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C22H25N3OS It is known for its unique structure that combines a quinazoline ring with a sulfanylacetamide group

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-butyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C22H25N3OS/c1-3-5-13-23-20(26)15-27-22-18-14-16(4-2)11-12-19(18)24-21(25-22)17-9-7-6-8-10-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,23,26)

InChI Key

CHOADIKFIANSRG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves the reaction of 6-ethyl-2-phenyl-4-quinazolinethiol with N-butyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research has indicated that compounds similar to N-butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide exhibit significant antitumor properties. Quinazoline derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinazoline-based compounds can inhibit specific kinases involved in cancer progression, making them promising candidates for cancer therapy .

2. Antimicrobial Properties
Various derivatives of quinazoline, including those related to this compound, have been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections .

Pharmacological Applications

1. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Quinazoline derivatives have been studied for their effects on neurotransmitter systems, particularly as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and anxiety .

2. Cardiovascular Health
Research has also explored the impact of similar compounds on cardiovascular health, particularly their ability to modulate cholesterol levels and improve lipid profiles. Some studies suggest that quinazoline derivatives may enhance high-density lipoprotein (HDL) cholesterol activity, which is beneficial for cardiovascular health .

Case Studies

StudyObjectiveFindings
Godhani et al., 2016Investigate antituberculosis activityCompounds showed significant inhibition against Mycobacterium tuberculosis.
Al-Suwaidan et al., 2017Evaluate antitumor effectsNotable reduction in tumor cell viability in treated groups.
Deshmukh & Dhongade, 2004Assess lipid-modulating effectsImproved HDL cholesterol levels observed with specific quinazoline derivatives.

Mechanism of Action

The mechanism of action of N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-[(6-methyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
  • N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)thio]acetamide

Uniqueness

N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant research findings.

PropertyValue
Molecular FormulaC21H23N3OS
Molecular Weight365.5 g/mol
IUPAC Name2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-butylacetamide
InChIInChI=1S/C21H23N3OS/c1-3-12...
Canonical SMILESCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes associated with cancer progression and inflammation.
  • Receptor Binding : Its quinazoline core allows for binding to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Enhanced Bioavailability : The sulfanyl group may enhance the compound's binding affinity and specificity, improving its pharmacokinetic properties.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells.

Case Study Findings :
A study conducted by researchers revealed that the compound exhibited an IC50 value of approximately 22 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preclinical models suggest that it can reduce inflammation markers in vivo, potentially through the inhibition of pro-inflammatory cytokines.

Research Data :
In a controlled animal study, administration of this compound resulted in a significant decrease in TNF-alpha levels, demonstrating its efficacy as an anti-inflammatory agent .

Antibacterial Activity

Preliminary studies have indicated that this quinazoline derivative possesses antibacterial properties against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus44
Bacillus subtilis180

These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .

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